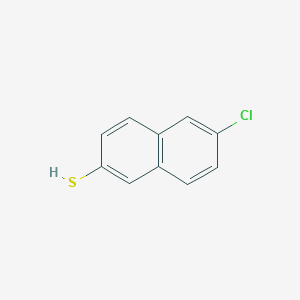
6-氯萘-2-硫醇
描述
6-Chloronaphthalene-2-thiol is an organic compound with the molecular formula C₁₀H₇ClS It is a derivative of naphthalene, where a chlorine atom is substituted at the 6th position and a thiol group (-SH) at the 2nd position
科学研究应用
6-Chloronaphthalene-2-thiol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of thiol-based redox biology and as a probe for thiol-disulfide exchange reactions.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
作用机制
Target of Action
Thiols, in general, are known to be prime biological targets for oxidation and their ability to undergo reversible oxidation and reduction enables them to contribute to many cell functions .
Mode of Action
Thiols, including 6-Chloronaphthalene-2-thiol, are known to react rapidly with the majority of biological free radicals, acting as good radical scavenging antioxidants . This reaction generates thiyl radicals, which are strong, potentially damaging oxidants that need to be removed for the process to be effective . Sequential reactions of the radical with the thiolate anion and oxygen drive the scavenging reaction, producing the disulfide and superoxide radicals .
Biochemical Pathways
Thiols are known to be involved in a network of radical reactions that can regulate the oxidation state of glutathione and the extent of protein s-thiolation as well as acting as a source of superoxide and hydrogen peroxide .
Pharmacokinetics
The pharmacokinetic and pharmacodynamic (pk-pd) modeling of complex molecules like 6-chloronaphthalene-2-thiol can help improve understanding of their in vivo behavior .
Result of Action
The generation of thiyl radicals and subsequent reactions can potentially lead to changes in the oxidation state of glutathione and protein s-thiolation, affecting various cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the reactivity and stability of thiols .
生化分析
Biochemical Properties
6-Chloronaphthalene-2-thiol plays a significant role in biochemical reactions, particularly as an intermediate in pharmaceutical synthesis . It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as a substrate for thiol-specific enzymes, leading to the formation of disulfide bonds. These interactions are crucial for maintaining the structural integrity and function of proteins. Additionally, 6-Chloronaphthalene-2-thiol can interact with metal ions, forming complexes that may alter the activity of metalloenzymes.
Cellular Effects
The effects of 6-Chloronaphthalene-2-thiol on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Chloronaphthalene-2-thiol can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways. This modulation can lead to changes in gene expression, impacting various cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 6-Chloronaphthalene-2-thiol can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, 6-Chloronaphthalene-2-thiol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, 6-Chloronaphthalene-2-thiol can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 6-Chloronaphthalene-2-thiol can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 6-Chloronaphthalene-2-thiol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. In vivo studies have also indicated that prolonged exposure to 6-Chloronaphthalene-2-thiol can lead to cumulative effects on cellular function, such as alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 6-Chloronaphthalene-2-thiol vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing the activity of certain enzymes or signaling pathways. At high doses, 6-Chloronaphthalene-2-thiol can exhibit toxic or adverse effects, such as inducing oxidative stress, disrupting cellular homeostasis, and causing cell death. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
6-Chloronaphthalene-2-thiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by thiol-specific enzymes, leading to the formation of disulfide bonds or other sulfur-containing compounds. These metabolic reactions can affect the levels of metabolites and the overall metabolic flux within the cell. Additionally, 6-Chloronaphthalene-2-thiol can influence the activity of enzymes involved in oxidative stress responses, such as glutathione peroxidase, thereby impacting cellular redox balance .
Transport and Distribution
The transport and distribution of 6-Chloronaphthalene-2-thiol within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by thiol-specific transporters, allowing it to reach different cellular compartments. Once inside the cell, 6-Chloronaphthalene-2-thiol can bind to various proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its potential toxicity .
Subcellular Localization
6-Chloronaphthalene-2-thiol is localized to specific subcellular compartments, where it exerts its biological effects. It can be targeted to organelles such as the mitochondria, endoplasmic reticulum, or nucleus, depending on the presence of targeting signals or post-translational modifications. The subcellular localization of 6-Chloronaphthalene-2-thiol can influence its activity and function, as well as its interactions with other biomolecules. For example, its localization to the mitochondria may affect mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloronaphthalene-2-thiol typically involves the chlorination of naphthalene followed by thiolation. One common method includes the reaction of 6-chloronaphthalene with thiourea in the presence of a base, followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods: Industrial production of 6-Chloronaphthalene-2-thiol may involve large-scale chlorination and thiolation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency .
Types of Reactions:
Oxidation: 6-Chloronaphthalene-2-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding naphthalene derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) can be used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed under controlled conditions
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Naphthalene derivatives.
Substitution: Various substituted naphthalene compounds.
相似化合物的比较
6-Bromonaphthalene-2-thiol: Similar structure but with a bromine atom instead of chlorine.
2-Naphthalenethiol: Lacks the chlorine substitution.
6-Chloronaphthalene-1-thiol: Thiol group at the 1st position instead of the 2nd.
Uniqueness: 6-Chloronaphthalene-2-thiol is unique due to the specific positioning of the chlorine and thiol groups, which imparts distinct reactivity and properties. This unique structure allows it to participate in specific chemical reactions and applications that other similar compounds may not be suitable for .
属性
IUPAC Name |
6-chloronaphthalene-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClS/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDQDTFBOZKROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591281 | |
| Record name | 6-Chloronaphthalene-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392330-26-6 | |
| Record name | 6-Chloronaphthalene-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


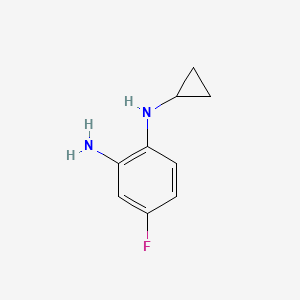
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)
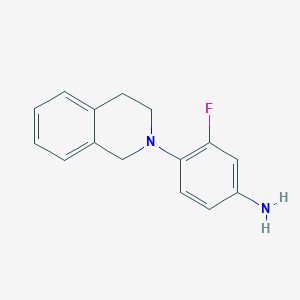
![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)
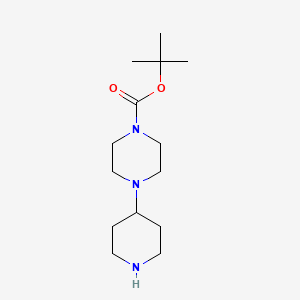
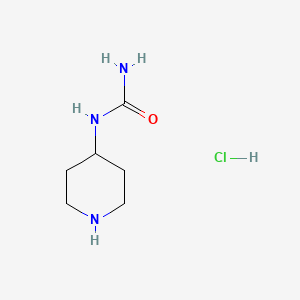
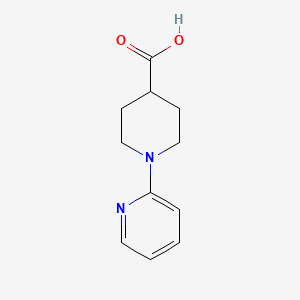
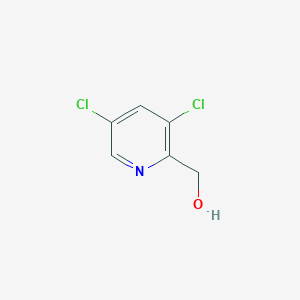
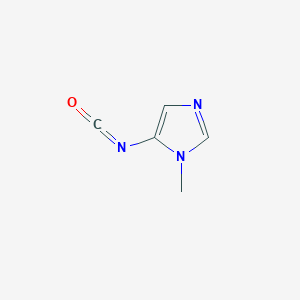
![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)
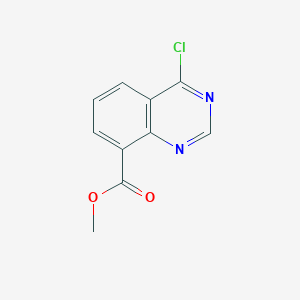
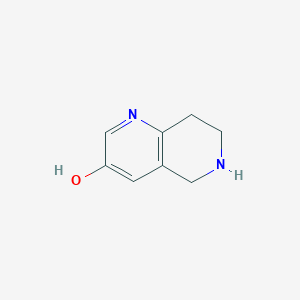
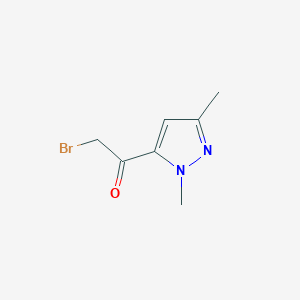
![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)
